Lipophilicity (XLogP3) Differentiation: Target Compound vs. Simpler Glycinate Ester Analog
The target compound exhibits a computed XLogP3 of 3.7, a value 1.8 log units higher than the simpler glycinate ester analog ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3, XLogP3 = 1.9) [1]. This difference arises from the additional p-tolyl-substituted propanoate side chain replacing a simple glycinate ester. A ΔXLogP3 of +1.8 corresponds to an approximately 60-fold increase in calculated octanol-water partition coefficient, which has direct implications for membrane permeability, non-specific protein binding, and compound aggregation propensity in aqueous assay buffers [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.8 (approx. 60-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release [1] |
Why This Matters
A 1.8 log unit difference in XLogP3 alters compound behavior in every aqueous biological assay—affecting apparent potency, solubility limits, and non-specific binding—making the target compound functionally non-interchangeable with the simpler analog despite sharing the indolyl-oxoacetamide warhead.
- [1] PubChem Compound Summary, CID 18554062 (target: XLogP3 3.7) and CID 7117539 (ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate: XLogP3 1.9). National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. DOI: 10.1517/17460441003605098. Discussion of logP/logD impact on ADME and assay behavior. View Source
